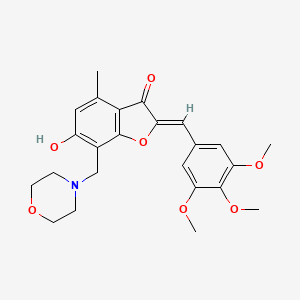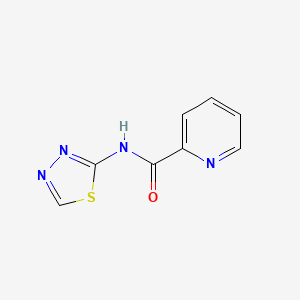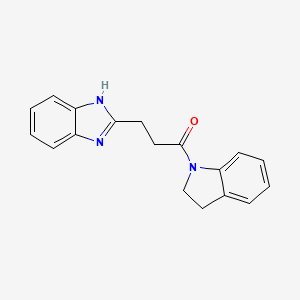![molecular formula C14H10BrNO4 B12213708 Benzoic acid, 4-[(2-bromobenzoyl)amino]-2-hydroxy- CAS No. 926232-00-0](/img/structure/B12213708.png)
Benzoic acid, 4-[(2-bromobenzoyl)amino]-2-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[(2-bromobenzoyl)amino]-2-hydroxy- is a compound of significant interest in the fields of chemistry and pharmaceuticals. This compound is known for its unique structural properties, which include a benzoic acid core substituted with a bromobenzoyl group and a hydroxy group. These substitutions confer unique chemical and physical properties to the compound, making it useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[(2-bromobenzoyl)amino]-2-hydroxy- typically involves multiple steps. One common method starts with the nitration of dimethyl terephthalate, followed by hydrolysis, hydrogenation, esterification, bromination, and diazotization . Each step requires specific reaction conditions, such as the use of Raney nickel as a catalyst for hydrogenation .
Industrial Production Methods
Industrial production of this compound often involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and cost-effectiveness. For example, the preparation of similar compounds has been successfully scaled up to 70 kg/batch with a total yield of 24% .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(2-bromobenzoyl)amino]-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxy group to a carbonyl group.
Reduction: Reduction reactions can be used to convert the bromobenzoyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a benzoquinone derivative, while substitution of the bromine atom can yield various substituted benzoic acid derivatives .
Scientific Research Applications
Benzoic acid, 4-[(2-bromobenzoyl)amino]-2-hydroxy- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[(2-bromobenzoyl)amino]-2-hydroxy- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-bromobenzoyl)benzoic Acid: This compound is structurally similar but lacks the hydroxy group, which can significantly alter its chemical properties and biological activities.
Benzoic acid, 2-[(4-bromobenzoyl)amino]-: Another similar compound that differs in the position of the hydroxy group, affecting its reactivity and applications.
Uniqueness
The presence of both the bromobenzoyl and hydroxy groups in Benzoic acid, 4-[(2-bromobenzoyl)amino]-2-hydroxy- makes it unique. These functional groups confer distinct chemical reactivity and biological activities, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
926232-00-0 |
|---|---|
Molecular Formula |
C14H10BrNO4 |
Molecular Weight |
336.14 g/mol |
IUPAC Name |
4-[(2-bromobenzoyl)amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10BrNO4/c15-11-4-2-1-3-9(11)13(18)16-8-5-6-10(14(19)20)12(17)7-8/h1-7,17H,(H,16,18)(H,19,20) |
InChI Key |
GXCQZFQDKGHFHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)C(=O)O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(propan-2-yl)phenoxy]-N-[(2E)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12213633.png)

![3-(4-Chlorophenyl)-7-[(2,4-dichlorobenzyl)sulfanyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B12213655.png)
![5-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12213657.png)
![2-[(3-Chlorophenyl)carbamoylamino]-4,5-dimethoxybenzoic acid](/img/structure/B12213665.png)
![(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B12213668.png)
![2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]acetohydrazide](/img/structure/B12213676.png)

-yl)methanone](/img/structure/B12213685.png)
![3-[4-(Naphthalene-2-sulfonyl)-piperazin-1-yl]-propionic acid](/img/structure/B12213688.png)
![7-(4-chlorophenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12213694.png)
![1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]-L-proline](/img/structure/B12213700.png)


